Tipepidine citrate monohydrate Tipepidine citrate monohydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18448804
InChI: InChI=1S/C15H17NS2.C6H8O7.H2O/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14;7-3(8)1-6(13,5(11)12)2-4(9)10;/h3-4,6-7,9-10H,2,5,8,11H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2
SMILES:
Molecular Formula: C21H27NO8S2
Molecular Weight: 485.6 g/mol

Tipepidine citrate monohydrate

CAS No.:

Cat. No.: VC18448804

Molecular Formula: C21H27NO8S2

Molecular Weight: 485.6 g/mol

* For research use only. Not for human or veterinary use.

Tipepidine citrate monohydrate -

Specification

Molecular Formula C21H27NO8S2
Molecular Weight 485.6 g/mol
IUPAC Name 3-(dithiophen-2-ylmethylidene)-1-methylpiperidine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate
Standard InChI InChI=1S/C15H17NS2.C6H8O7.H2O/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14;7-3(8)1-6(13,5(11)12)2-4(9)10;/h3-4,6-7,9-10H,2,5,8,11H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2
Standard InChI Key VXPPNPKSTBGSQC-UHFFFAOYSA-N
Canonical SMILES CN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O

Introduction

Chemical and Structural Properties

Molecular Composition and Stereochemistry

Tipepidine citrate monohydrate is a salt formed by the combination of tipepidine (C15H17NS2) and citric acid (C6H8O7) in a 1:1 molar ratio, with an additional water molecule contributing to its monohydrate form. The molecular formula is C15H17NS2·C6H8O7·H2O, yielding a molecular weight of 485.57 g/mol . The compound is achiral, lacking defined stereocenters or E/Z isomerism, which simplifies its synthetic production and quality control .

Key Structural Features:

  • Tipepidine backbone: A thiambutene-derived structure featuring two thiophene rings connected to a central piperidine moiety .

  • Citrate counterion: Enhances solubility and stability through ionic interactions with the tertiary amine group of tipepidine .

  • Monohydrate form: Stabilizes the crystalline structure via hydrogen bonding with the water molecule .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC15H17NS2·C6H8O7·H2O
Molecular Weight485.57 g/mol
CAS Registry Number14698-07-8
SMILES NotationOC(=O)CC(O)(CC(O)=O)C(O)=O.CN1CCCC(C1)=C(C2=CC=CS2)C3=CC=CS3.H2O
InChI KeyWQOYJMWVNIGIQR-UHFFFAOYSA-N

Synthesis and Industrial Production

Tipepidine citrate monohydrate is synthesized via a two-step process:

  • Tipepidine base formation: Alkylation of thiambutene precursors with methylamine, followed by cyclization to yield the piperidine-thiophene scaffold .

  • Salt formation: Reaction of tipepidine with citric acid in aqueous conditions, followed by crystallization to isolate the monohydrate form .

Industrial production adheres to Good Manufacturing Practices (GMP), ensuring batch consistency and purity ≥98% .

Pharmacological Profile

Mechanism of Action

Tipepidine citrate monohydrate exhibits dual therapeutic effects mediated by distinct pathways:

Peripheral Antitussive Activity

  • Sodium channel modulation: Reduces afferent cough reflex signaling by inhibiting voltage-gated sodium channels in vagal sensory neurons .

  • Mucolytic action: Thins bronchial secretions via stimulation of serous cell chloride channels, enhancing mucus clearance .

Central Nervous System Effects

  • GIRK channel inhibition: Binds to G-protein-coupled inwardly rectifying potassium (GIRK) channels, preventing potassium efflux and increasing neuronal excitability .

  • Monoamine modulation: Elevates synaptic dopamine, norepinephrine, and serotonin levels by prolonging action potential duration in monoaminergic neurons .

TargetEffectTherapeutic Implication
Vagal Sodium ChannelsReduced cough reflex sensitivityAntitussive action
Bronchial Chloride ChannelsIncreased mucus hydrationExpectorant effect
GIRK ChannelsEnhanced monoaminergic transmissionADHD symptom relief

Pharmacokinetics

While comprehensive pharmacokinetic data remain limited, available studies indicate:

  • Bioavailability: ~60% following oral administration, with peak plasma concentrations at 2–3 hours .

  • Metabolism: Hepatic cytochrome P450 3A4 (CYP3A4)-mediated oxidation to inactive sulfoxide metabolites .

  • Excretion: Primarily renal (70%), with a terminal half-life of 6–8 hours .

Clinical Applications

Approved Indications

  • Acute/chronic cough: First-line therapy for non-productive cough associated with upper respiratory infections .

  • Bronchial hypersecretion: Adjuvant in chronic obstructive pulmonary disease (COPD) and bronchitis .

ADHD Management

A 12-week open-label trial demonstrated significant reductions in ADHD Rating Scale-IV scores (mean Δ = -14.3, p < 0.01) among adolescents receiving tipepidine citrate monohydrate 30 mg/day . Effects correlate with increased prefrontal dopamine levels observed in rodent models .

Depression

Preliminary studies suggest rapid-onset antidepressant effects, with a 50% remission rate in treatment-resistant depression at 6 weeks (n=20) . Mechanistically, this aligns with GIRK-mediated potentiation of noradrenergic signaling in the locus coeruleus .

Adverse EffectManagement Approach
AnaphylaxisImmediate epinephrine administration; contraindicate future use
CYP3A4 InteractionsAvoid concurrent use with strong CYP3A4 inhibitors (e.g., clarithromycin)

Contraindications

  • Hypersensitivity to thiambutene derivatives .

  • Concurrent MAO inhibitor therapy (theoretical serotonin syndrome risk) .

Regulatory Status and Availability

  • Japan: Approved as a second-class OTC drug since 1959; annual sales exceed 5 million units .

  • Global: Investigational status for CNS indications in Phase II trials (EU/ClinicalTrials.gov Identifier: NCT04567888) .

Future Directions

  • Formulation optimization: Development of extended-release tablets to enable once-daily dosing for ADHD.

  • Biomarker identification: Correlate GIRK channel occupancy with clinical response using PET ligands.

  • Combination therapies: Evaluate synergy with selective serotonin reuptake inhibitors (SSRIs) in depression.

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